Ramorelix

Beschreibung

Eigenschaften

CAS-Nummer |

127932-90-5 |

|---|---|

Molekularformel |

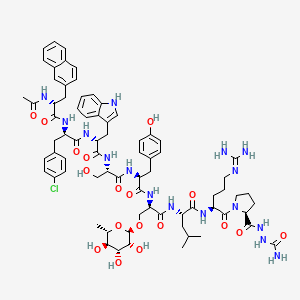

C74H95ClN16O18 |

Molekulargewicht |

1532.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1 |

InChI-Schlüssel |

WDYSQADGBBEGRQ-APSDYLPASA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2 Hoe 013 Hoe-013 ramorelix |

Herkunft des Produkts |

United States |

Overview of the Gonadotropin Releasing Hormone Gnrh /luteinizing Hormone Releasing Hormone Lhrh System and Antagonism

Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation and its Fundamental Role in Reproduction

The HPG axis involves a hierarchical interaction between the hypothalamus, the anterior pituitary gland, and the gonads (testes in males, ovaries in females). wikipedia.orgwikilectures.euportlandpress.comresearchgate.net GnRH is released from hypothalamic neurons in a pulsatile manner into the hypophyseal portal circulation. portlandpress.commdpi.com This pulsatile secretion is critical for stimulating the anterior pituitary gonadotroph cells to synthesize and release two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgportlandpress.commdpi.combio-rad.com

LH and FSH subsequently travel through the bloodstream to the gonads, where they exert their primary effects. In females, LH triggers ovulation and stimulates the production of progesterone (B1679170) and estrogen by the ovaries, while FSH promotes follicular development and estrogen synthesis. wikipedia.orgwikilectures.euportlandpress.com In males, LH stimulates Leydig cells in the testes to produce testosterone (B1683101), and FSH acts on Sertoli cells to support spermatogenesis. wikipedia.orgwikilectures.euurologytimes.com The gonadal steroids (estrogen, progesterone, and testosterone) and peptide hormones like inhibin provide feedback to the hypothalamus and pituitary, regulating the secretion of GnRH, LH, and FSH, thus maintaining hormonal homeostasis and controlling the reproductive cycle. wikilectures.euportlandpress.comresearchgate.net This intricate feedback loop is fundamental for processes such as puberty, gametogenesis, and the regulation of fertility. wikipedia.orgwikilectures.euportlandpress.comresearchgate.net

GnRH Receptor Biology and G-Protein Coupled Receptor Signaling Paradigms

The actions of GnRH on pituitary gonadotrophs are mediated through its binding to the gonadotropin-releasing hormone receptor (GnRHR). The mammalian GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily, specifically belonging to the rhodopsin-like, class A GPCRs. frontiersin.orgguidetopharmacology.orgnih.gov A notable characteristic of mammalian GnRHRs, unlike most other vertebrate GnRHRs and other GPCRs, is the absence of a cytoplasmic C-terminal tail. frontiersin.orgguidetopharmacology.orgnih.gov This structural peculiarity is thought to influence receptor desensitization and internalization dynamics. frontiersin.org

Upon binding of GnRH, the GnRHR undergoes conformational changes that lead to the activation of heterotrimeric G proteins. The primary coupling of the GnRHR in pituitary gonadotrophs is to the Gq/11 family of G proteins. bio-rad.comguidetopharmacology.orgnih.govnih.gov Activation of Gq/11 initiates a signaling cascade involving phospholipase C-beta (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). bio-rad.comnih.govnih.gov IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates various isoforms of protein kinase C (PKC). bio-rad.comnih.govnih.gov These events, along with the activation of mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38MAPK), ultimately regulate the synthesis and secretion of LH and FSH and influence the transcription of gonadotropin subunit genes. bio-rad.comnih.govnih.gov While Gq/11 coupling is predominant, there is evidence suggesting potential coupling to Gs and Gi proteins in certain contexts or cell types, although the directness and physiological relevance of these interactions are still areas of research. guidetopharmacology.orgnih.govnih.gov

Historical Development and Evolution of GnRH Antagonists in Biomedical Research

The discovery of GnRH in the early 1970s paved the way for the development of synthetic analogs with modified pharmacological properties. Initially, research focused on GnRH agonists, which, despite their name, cause a paradoxical suppression of gonadotropin release upon continuous administration due to desensitization and downregulation of the GnRH receptors. researchgate.neturologytimes.comwikipedia.org This led to their use in conditions benefiting from reduced sex hormone levels. wikipedia.org

However, GnRH agonists are associated with an initial surge in gonadotropin and sex hormone levels, known as the "flare effect," which can exacerbate symptoms in certain conditions like prostate cancer. researchgate.neturologytimes.comwikipedia.org This limitation spurred the development of GnRH antagonists. GnRH antagonists are designed to competitively bind to the GnRH receptor, directly blocking the action of endogenous GnRH and leading to immediate suppression of LH and FSH release without the initial flare effect. researchgate.netmdpi.comurologytimes.comwikipedia.org

The development of GnRH antagonists has evolved through several generations, with early compounds facing challenges such as limited water solubility and the potential for histamine (B1213489) release, leading to allergic reactions. mdpi.comresearchgate.net Subsequent research focused on structural modifications to improve solubility, reduce histamine release, and enhance receptor binding affinity and duration of action. This led to the development of third- and fourth-generation peptide antagonists with improved pharmacological profiles. mdpi.comresearchgate.net

Ramorelix is a peptide GnRH antagonist that emerged during this period of antagonist development. mdpi.comresearchgate.netspringer.comonelook.comncats.iogoogle.comgoogle.com.naidrblab.netbioscience.co.ukiiab.menih.govunimi.it Originally developed by Hoechst Marion Roussel, which later became Aventis, this compound was investigated for potential therapeutic uses. springer.comncats.io Research into this compound included studies in animal models, such as investigations into its effects on dimethylbenz[a]anthracene-induced mammary carcinoma in rats, comparing its efficacy with the GnRH agonist buserelin (B193263) using slow-release formulations. idrblab.netnih.gov These studies provided insights into the ability of this compound to inhibit tumor progression, linked to its effect on gonadal function suppression, although the duration of action varied depending on the formulation. nih.gov this compound progressed to Phase 1 clinical trials for indications such as prostate cancer and leiomyoma, but its development was ultimately discontinued (B1498344). mdpi.comresearchgate.netspringer.comnih.gov Despite its discontinuation, the research conducted on this compound contributed to the broader understanding of GnRH antagonist pharmacology and the challenges and opportunities in developing this class of compounds. The ongoing evolution of GnRH antagonists has led to the approval of several agents like Cetrorelix (B55110), Ganirelix (B53836), Abarelix, and Degarelix (B1662521), which are utilized in various clinical applications. mdpi.comwikipedia.orgresearchgate.net

Here is a summary of some key properties of this compound:

| Property | Value | Source |

| Chemical Formula | C74H95ClN16O18 | nih.govuni.lu |

| Molecular Weight | 1532.1 g/mol | bioscience.co.uknih.govuni.lu |

| PubChem CID | 25077455 | nih.govuni.lu |

| Nature | Peptide/Oligopeptide Antagonist | mdpi.comwikipedia.orgspringer.com |

| Development Status | Discontinued in Phase 1 | mdpi.comresearchgate.netspringer.comnih.gov |

| Originator | Aventis (formerly Hoechst Marion Roussel) | springer.comncats.io |

Ramorelix: Academic Characterization and Research Origins

Classification within the Antineoplastic Oligopeptide Class

Ramorelix is classified as an antineoplastic oligopeptide. springer.com Antineoplastic agents are substances that inhibit or prevent the development of neoplasms (tumors). google.comnih.gov Oligopeptides are short chains of amino acids. mdpi.com this compound's chemical formula is C74H95ClN16O18, and its molecular weight is approximately 1532.1 g/mol . nih.govuni.lu This molecular structure places it within the realm of complex organic molecules, consistent with its peptide nature. The classification as an antineoplastic oligopeptide suggests its potential application in cancer treatment, particularly in hormone-sensitive cancers. mdpi.com Other GnRH antagonists, which share a similar mechanism of action, are also explored for their antineoplastic properties in various cancers, including prostate, ovarian, endometrial, and breast cancers. mdpi.comnih.govoup.commdpi.comwikipedia.org

Early Academic Investigations and Research Sponsorship

Early academic investigations into this compound were conducted by institutions and potentially involved sponsorship from pharmaceutical companies. While specific detailed records of early academic investigations and their direct sponsorship specifically for this compound are not extensively detailed in the provided search results, the compound was originated by Aventis (formerly Hoechst Marion Roussel). springer.com This indicates that research and development were undertaken by a pharmaceutical entity. This compound was reported to be undergoing Phase I clinical trials for prostate cancer and leiomyoma, which were later discontinued (B1498344) in 1999. springer.com Clinical trials, even in early phases, involve significant academic and research components, often in collaboration with universities and research institutions. Research in this area, particularly involving GnRH analogs, has also been supported by various grants and foundations. oup.comnih.gov For instance, studies on the effects of GnRH analogs on tumor growth have received support from medical research foundations and organizations. oup.comnih.gov

Conceptual Framework as a Gonadotropin-Releasing Hormone Inhibitor

The conceptual framework for this compound centers on its action as a gonadotropin-releasing hormone inhibitor, also known as a GnRH antagonist. springer.comwikipedia.org GnRH is a crucial neuroendocrine hormone that regulates the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.comnih.govnih.gov It stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control the production of sex steroid hormones like testosterone (B1683101) and estrogen in the gonads. mdpi.comnih.govnih.gov

GnRH antagonists, such as this compound, function by competitively binding to GnRH receptors in the pituitary gland. mdpi.commdpi.comwikipedia.org This binding blocks the action of endogenous GnRH, thereby inhibiting the release of LH and FSH. mdpi.comwikipedia.orgnih.gov The subsequent reduction in LH and FSH levels leads to a rapid suppression of sex hormone production. wikipedia.org This mechanism is distinct from GnRH agonists, which initially cause a surge in gonadotropin release before leading to desensitization and suppression. mdpi.commdpi.comnih.gov The direct inhibitory effect of antagonists avoids the initial hormonal "flare-up" associated with agonists, making them potentially advantageous in certain clinical situations, such as in prostate cancer where a rapid reduction in testosterone is desired. mdpi.commdpi.comwikipedia.org

The application of GnRH inhibitors like this compound is based on the understanding that many cancers, particularly those of the reproductive system, are hormone-dependent. mdpi.comnih.govmdpi.com By reducing the levels of sex hormones, the growth and proliferation of these cancer cells can be inhibited. mdpi.comnih.govmdpi.com Research has shown the presence of GnRH and its receptors in various tumors, suggesting a direct or indirect role of the GnRH system in regulating tumor cell mechanisms like proliferation and apoptosis. nih.govoup.commdpi.com

Table 1: Key Characteristics of this compound

| Characteristic | Value/Description | Source |

| Chemical Formula | C74H95ClN16O18 | nih.govuni.lu |

| Molecular Weight | ~1532.1 g/mol | nih.govuni.lu |

| Classification | Antineoplastic; Oligopeptide | springer.com |

| Mechanism of Action | Gonadotropin releasing hormone inhibitor (Antagonist) | springer.comwikipedia.org |

| Originator | Aventis (formerly Hoechst Marion Roussel) | springer.com |

| Highest Development Phase | Phase I (Discontinued) | springer.com |

| Indications Studied | Prostate cancer, Leiomyoma | springer.com |

| PubChem CID | 25077455 | nih.govuni.lu |

Table 2: Comparison of GnRH Analog Mechanisms

| Analog Type | Mechanism of Action | Initial Hormonal Effect | Long-term Hormonal Effect |

| GnRH Agonist | Binds to and activates GnRH receptor, leading to desensitization with continuous exposure | Initial surge | Suppression |

| GnRH Antagonist | Competitively blocks GnRH receptor binding | No surge | Suppression |

This compound, as a GnRH antagonist, aligns with the mechanism described in Table 2 for GnRH antagonists. springer.comwikipedia.org

Molecular Pharmacology and Receptor Interaction Research

GnRH Receptor Affinity and Binding Dynamics in In Vitro Systems

GnRH antagonists, including peptidomimetics like Ramorelix, are designed to competitively bind to the GnRH receptor. ijifm.comwikipedia.org Studies on various GnRH analogues have demonstrated high-affinity binding to the GnRHR in in vitro systems, such as rat pituitary particles and isolated pituitary cells. nih.gov For instance, a 125I-labeled GnRH antagonist showed saturable high-affinity binding with a Ka of approximately 8.4 +/- 1.4 x 10^9 M-1 to the same receptor sites that bind GnRH agonists. nih.gov

The binding dynamics of GnRH antagonists differ significantly from those of agonists. While agonists typically exhibit rapid dissociation and induce receptor internalization, antagonists tend to have a much slower rate of dissociation from the receptor. nih.gov This slow dissociation leads to prolonged receptor occupancy, which is a key mechanism by which antagonists exert their inhibitory effects. nih.gov Unlike agonists, which can cause receptor desensitization and downregulation upon prolonged exposure, antagonists cause a prolonged reduction in available GnRH receptor sites primarily due to persistent occupancy by the slowly dissociating ligand, rather than receptor loss. nih.gov Autoradiographic analysis has shown that antagonists can remain bound at the cell membrane for extended periods, in contrast to the rapid endocytosis observed with GnRH agonists. nih.gov

While specific in vitro binding affinity data for this compound was not extensively detailed in the provided search results, the general characteristics of peptidomimetic GnRH antagonists, to which this compound belongs, include high-affinity binding and slow dissociation kinetics from the GnRHR.

Intracellular Signaling Pathway Modulation through GnRH Receptor Engagement

The binding of GnRH to its receptor primarily triggers intracellular signaling pathways mediated by G proteins. The human GnRHR is a GPCR coupled principally to the Gαq/11 protein. mdpi.commdpi.combio-rad.com Activation of Gαq/11 stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). mdpi.commdpi.combio-rad.com DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to an increase in cytoplasmic Ca2+ levels. mdpi.commdpi.combio-rad.com This rise in intracellular Ca2+ is critical for gonadotropin secretion and the activation of downstream signaling cascades. mdpi.com

While the primary signaling route in pituitary gonadotropes involves Gαq/11, GnRH receptors in other cell types, such as cancer cells, may couple to different G proteins, like Gαi, leading to distinct downstream effects. mdpi.comnih.gov GnRH antagonists, by blocking receptor activation, prevent the initiation of these signaling cascades.

The increase in intracellular Ca2+ following GnRH receptor activation in pituitary cells is a key event that influences several downstream pathways, including the calmodulin/calcineurin/NFAT cascade. mdpi.com Calcium binds to calmodulin, forming a complex that activates calcineurin. mdpi.comnih.govembopress.org Calcineurin is a calcium/calmodulin-dependent phosphatase that dephosphorylates nuclear factor of activated T-cells (NFAT) proteins. nih.govembopress.orgresearchgate.net Dephosphorylated NFAT can then translocate to the nucleus and regulate the transcription of target genes. nih.govresearchgate.net

This pathway is involved in various cellular processes, and in the context of GnRH signaling, it contributes to the intricate network that orchestrates the transcriptional regulation of LH and FSH subunits. mdpi.com While the search results describe the general mechanism of the calmodulin/calcineurin/NFAT pathway and its activation by increased intracellular calcium, specific studies detailing the direct impact of this compound on this particular pathway were not found. However, as a GnRH antagonist that prevents the calcium influx typically induced by GnRH, this compound would be expected to inhibit the activation of the calmodulin/calcineurin/NFAT pathway mediated by GnRHR signaling.

GnRH receptor activation also significantly impacts the PKC and MAPK signaling cascades. DAG, produced upon PLCβ activation, directly triggers PKC. mdpi.commdpi.combio-rad.com Activated PKC then initiates downstream phosphorylation events, including the activation of MAPK cascades. mdpi.comnih.govsemanticscholar.org

The MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial for transmitting signals from the cell surface to the nucleus and regulating gene expression and cell functions. mdpi.comnih.govemjreviews.comnih.gov In pituitary cells, GnRH-induced ERK activation depends mainly on the phosphorylation of Raf1 by PKC, with contributions from other proteins like c-Src and Ras. nih.gov JNK activation involves PKC, c-Src, and other signaling molecules. nih.gov

The PKC-MAPK pathway is implicated in various cellular responses, including proliferation, differentiation, and stress responses. semanticscholar.orgemjreviews.com As a GnRH antagonist, this compound would block the initial activation of PLCβ, thereby preventing the production of DAG and the subsequent activation of PKC and the downstream MAPK cascades that are dependent on GnRH-mediated GnRHR activation. mdpi.commdpi.combio-rad.com While the search results describe the general involvement of PKC and MAPK in GnRH signaling, specific research findings on how this compound modulates these particular pathways were not provided. However, its mechanism as a GnRHR antagonist implies an inhibitory effect on these downstream signaling events initiated by GnRH binding.

Table 1: Key Intracellular Signaling Pathways Modulated by GnRH Receptor Activation

| Pathway Name | Key Components Involved | Primary Triggering Event (via GnRHR) | Expected Effect of this compound (as Antagonist) |

| Gαq/11 - PLCβ - IP3/DAG | Gαq/11, PLCβ, PIP2, IP3, DAG | GnRH binding to GnRHR | Inhibition |

| Intracellular Ca2+ Mobilization | IP3, ER receptors, Ca2+ influx | IP3 production | Inhibition |

| Calmodulin/Calcineurin/NFAT | Ca2+, Calmodulin, Calcineurin, NFAT | Increased Intracellular Ca2+ | Inhibition |

| Protein Kinase C (PKC) | DAG, PKC | DAG production | Inhibition |

| MAPK Cascades (ERK, JNK, p38) | PKC, Raf, MEK, ERK; c-Src, etc. | PKC activation, other pathways | Inhibition (pathways dependent on GnRHR activation) |

Preclinical Synthesis and Structure Activity Relationship Sar Investigations

Peptidic Synthesis Methodologies for GnRH Antagonists and Analogues

The synthesis of peptide-based GnRH antagonists, including analogues structurally related to Ramorelix, commonly employs solid-phase peptide synthesis (SPPS) methods. salk.eduresearchgate.netresearchgate.net This technique allows for the sequential addition of amino acids to a solid support, facilitating the construction of the peptide chain. salk.edu Manual or automated peptide synthesizers can be used for this process. salk.edu Coupling of amino acids is typically mediated by reagents such as diisopropylcarbodiimide (DIC) in various solvents like dichloromethane (B109758) (CH2Cl2), dimethylformamide (DMF), or N-methylpyrrolidinone (NMP). salk.edu Difficult couplings may require the use of activating agents such as BOP, HBTU, or TBTU. salk.edu

For the synthesis of cyclic analogues, orthogonal protection strategies are employed to selectively deprotect and cyclize specific parts of the peptide chain while it is still attached to the resin. salk.edu Cleavage from the resin and concomitant deprotection of the synthesized peptides are often achieved using reagents like hydrogen fluoride (B91410) (HF). salk.edu Purification of the crude peptides is typically performed using high-performance liquid chromatography (HPLC). salk.edu

Impact of Amino Acid Substitutions on Receptor Binding and Antagonistic Potency

Structure-activity relationship (SAR) studies are crucial in the design and optimization of GnRH antagonists. wikipedia.orgcollaborativedrug.com These studies aim to identify the relationship between the chemical structure of a molecule and its biological activity, allowing for modifications to enhance potency and desirable properties. wikipedia.orgashp.org Amino acid substitutions at various positions within the GnRH peptide sequence can significantly impact receptor binding affinity and antagonistic potency. nih.govoup.comresearchgate.net

Substitution of amino acids, particularly with D-amino acids, can increase binding affinity and decrease metabolic clearance, leading to increased activity of the compound. nih.govresearchgate.netresearchgate.net The C-terminal domain (Arg-Pro-Gly-NH2 group) is involved in receptor binding, while the N-terminal domain (pGlu-His-Trp) is involved in both receptor binding and activation. nih.govresearchgate.net Amino acid substitutions within the C-terminal region can lead to the production of antagonists. nih.govresearchgate.net

Modifications at Position 1 and Antiovulatory Activity

Modifications at position 1 of the GnRH sequence can influence antiovulatory activity. Early first-generation GnRH antagonists incorporated aromatic amino acid residues at positions 1, 2, 3, and 6, which resulted in complete inhibition of ovulation and increased resistance to proteolysis. mdpi.com For instance, [Ac-D-p-Cl-Phe1,2,D-Trp3,D-Arg6,D-Ala10]-LH-RH exhibited antiovulatory activity at a dose of 750 ng per animal. oup.com The N-terminal tripeptide, formed by residues 1-3, can assume different orientations that may favor interactions with other parts of the molecule, potentially influencing activity. salk.edu

Role of Hydrophobic and Aromatic Substituents

Hydrophobic and aromatic substituents play a significant role in the SAR of GnRH antagonists. The introduction of hydrophobic amino acids and aromatic rings at specific positions can enhance binding activity. nih.gov For example, first-generation antagonists utilized aromatic amino acid residues at positions 1, 2, 3, and 6 to improve resistance to proteolysis. mdpi.com Studies on other peptide conjugates have also shown a trend of increased potency as the number of aromatic atoms and hydrophobicity increased. nih.gov

Influence of Urea (B33335)/Carbamoyl (B1232498) Functionalities on Structural Stabilization

Urea and carbamoyl functionalities can influence the structural stabilization of peptides. The urea functionality can form multiple stable hydrogen bonds with protein and receptor targets, contributing to specific biological activity and drug properties. nih.gov Carbamoylation, which can occur when urea decomposes into cyanate, involves the reaction with N-terminal amino groups and lysine (B10760008) side chains. frontiersin.org While carbamylation can be an artifact in protein analysis, the deliberate incorporation of urea or carbamoyl groups in drug design can impact aqueous solubility and permeability due to their hydrogen bond donor and acceptor capabilities. nih.gov The carbamoylaminocarbamoyl group is present in the structure of this compound. uni.lu

Research on Structural Determinants for Enhanced Solubility in Peptide Antagonists

Poor water solubility and the propensity to form gels have been challenges with some GnRH antagonists. mdpi.comgoogle.com Research has focused on identifying structural determinants for enhanced solubility in these peptide antagonists. Incorporating more hydrophilic amino acids, such as D-Lys and D-Arg at position 6, has been explored as a strategy to improve water solubility without significant loss of biological activity. oup.com The introduction of D-alanine at position 10 in earlier antagonists did not significantly alter hydrophobicity. mdpi.com

Preclinical Pharmacodynamic Studies in Animal Models

Suppression of Pituitary Gonadotropin (LH and FSH) Secretion

Ramorelix, as a GnRH antagonist, is designed to suppress the secretion of LH and FSH from the anterior pituitary gland. jaypeedigital.comnih.gov This suppression is a direct result of its competitive binding to pituitary GnRH receptors, preventing the action of endogenous GnRH. jaypeedigital.com Studies in rats have demonstrated that GnRH antagonists lead to an immediate arrest of gonadotropin secretion. jaypeedigital.com Plasma concentrations of LH have been shown to fall significantly within hours of administration of a GnRH antagonist, with a less pronounced but still significant reduction in FSH levels. jaypeedigital.comnih.gov The extent and duration of this suppression are dose-dependent. jaypeedigital.com

Modulation of Gonadal Function in Preclinical Mammalian Models

The suppression of pituitary gonadotropins (LH and FSH) by GnRH antagonists like this compound directly impacts gonadal function. LH and FSH are essential for regulating steroidogenesis (the production of sex steroids like testosterone (B1683101) and estrogen) and gametogenesis (the development of sperm and eggs) in the gonads (testes and ovaries). nih.govmdpi.com By reducing LH and FSH levels, this compound can induce reversible ovarian or testicular suppression in preclinical models. nih.gov This leads to decreased production of gonadal steroids. nih.gov Studies in rats using this compound microparticles have shown suppression of gonadal function. nih.gov

Differential or Paradoxical Effects on Peripheral GnRH Receptors in Non-Pituitary Tissues

While the primary target of GnRH antagonists is the pituitary gland, GnRH receptors are also found in various peripheral tissues, including reproductive organs and certain tumor cells. mdpi.commdpi.comnih.gov Interestingly, GnRH analogs, including antagonists, can exhibit differential or even paradoxical effects in these non-pituitary tissues compared to their actions in the pituitary. oup.comunimi.it

Investigations into GnRH-like Antiproliferative Activity in Tumor Cells

Expression of GnRH and its receptor has been observed in a number of human malignant tumors, including those of the endometrium, ovary, and breast. mdpi.comoup.comfrontiersin.org In these cancer cells, GnRH-I agonists and antagonists have been shown to inhibit proliferation in a dose- and time-dependent manner in vitro. oup.comfrontiersin.org this compound has demonstrated dose-dependent antiproliferative effects similar to a GnRH-I agonist (triptorelin) and another GnRH-I antagonist (cetrorelix) in the EFO-21 ovarian cancer cell line. oup.com This suggests a direct effect of this compound on tumor cell growth, potentially mediated through peripheral GnRH receptors. oup.com

Unresolved Mechanistic Questions Regarding Peripheral Tissue Responses

The mechanism by which GnRH antagonists exert antiproliferative effects in peripheral tissues, particularly in cancer cells, is not fully understood and remains a subject of investigation. oup.comunimi.it The dichotomy between the effects of GnRH agonists and antagonists observed in pituitary gonadotrophs may not apply to the GnRH system in cancer cells. oup.com Some hypotheses suggest that molecular differences between central (pituitary) and peripheral GnRH receptors, such as post-translational modifications, could contribute to these differential responses. unimi.it Additionally, GnRH receptors in tumoral reproductive tissue have been found to be coupled to the Gαi pathway, which differs from the primary signaling pathway in the pituitary. unimi.it These differences in receptor characteristics and downstream signaling may explain the observed agonist-like effects of GnRH antagonists in peripheral tissues. unimi.it

Evaluation of Duration of Gonadal Suppression in Preclinical Animal Models

The duration of gonadal suppression is a critical pharmacodynamic parameter evaluated in preclinical animal models. This provides insight into how long the antigonadotropic effects of a compound like this compound are maintained. Studies in rats using this compound microparticles have indicated a shorter duration of action in suppressing gonadal function (approximately 14 days) compared to buserelin (B193263) microparticles (a GnRH agonist), which showed suppression for about 35 days. nih.gov This difference in duration was attributed to a different release profile of the this compound microparticles and potentially different specific activities of the incorporated peptides. nih.gov

Preclinical Antitumor Activity Research

In Vitro Antiproliferative Effects on Various Cancer Cell Lines

Studies have demonstrated that Ramorelix, as a GnRH-I antagonist, exhibits dose-dependent antiproliferative effects on certain human cancer cell lines. For instance, in the EFO-21 ovarian cancer cell line, this compound produced antiproliferative effects comparable to those observed with the GnRH-I agonist triptorelin. wikipedia.org This suggests that, unlike their function in pituitary gonadotrophs, GnRH-I antagonists may exert direct inhibitory effects on cancer cells expressing GnRH receptors. wikipedia.org

In Vivo Efficacy in Hormone-Dependent Tumor Models

The in vivo antitumor efficacy of this compound has been investigated, particularly in hormone-sensitive cancer models.

Studies in Dimethylbenz(a)anthracene (DMBA)-induced Mammary Carcinoma

This compound has been studied for its effects on dimethylbenz(a)anthracene (DMBA)-induced mammary tumors in rats, a common model for hormone-dependent breast cancer. wikipedia.orgwikipedia.orgmims.comfishersci.ie These studies have evaluated both curative and preventive treatment strategies using slow-release formulations of this compound microparticles. wikipedia.orgwikipedia.org

In curative treatment initiated at the time of established tumor development, a single injection of this compound microparticles (3.6 mg peptide) inhibited tumor progression for approximately 14 days. wikipedia.org This duration of action was shorter compared to buserelin (B193263) microparticles (3.6 mg peptide), which maintained suppression of gonadal function for about 35 days. wikipedia.org The difference in action duration was attributed to variations in the release profile of the microparticles and the specific activities of the incorporated peptides. wikipedia.org

In preventive experiments where treatment began before tumor development, administration of this compound microparticles (1.8 mg peptide) every 7 days prevented the development of tumors. wikipedia.orgwikipedia.org However, a strong tumor progression was observed six weeks after the cessation of this compound treatment, indicating a correlation between peptide release and tumor inhibition. wikipedia.orgwikipedia.org

These findings suggest that this compound can effectively inhibit the growth and development of hormone-dependent mammary tumors in this preclinical model, with the duration of efficacy linked to the sustained release of the compound.

Below is a summary of findings from the DMBA-induced mammary carcinoma studies:

| Treatment Group | Treatment Regimen | Effect on Tumor Progression (Curative) | Effect on Tumor Development (Preventive) | Duration of Action (Gonadal Suppression) |

| This compound Microparticles (3.6 mg) | Single injection | Inhibited for ~14 days | Not applicable | ~14 days |

| Buserelin Microparticles (3.6 mg) | Single injection | Not specified in this context | Not applicable | ~35 days |

| This compound Microparticles (1.8 mg) | Every 7 days | Not applicable | Prevented tumor development | Not specified |

| Buserelin Implants (3.3 mg) | Every 56 days | Dramatic regression within 14 days | Prevented tumor development | Prevented progression for 120 days |

| Buserelin Microparticles (3.6 mg) | Every 28 days | Not specified in this context | Prevented tumor development | Not specified |

| Ovariectomy | Surgical | Dramatic regression within 14 days | Not applicable | Permanent |

Preclinical Investigations in Pancreatic and Glioblastoma Models (General GnRH Analog Context)

While specific preclinical studies on this compound in pancreatic and glioblastoma models were not detailed in the provided search results, the broader context of GnRH analogs and antagonists in these cancer types has been explored. GnRH receptors are expressed in various non-reproductive malignancies, including pancreatic cancer and glioblastoma. researchgate.netwikidata.org This expression suggests a potential role for the GnRH system in controlling cellular processes like proliferation and apoptosis in these tumors. researchgate.net Studies using other GnRH analogs, such as the cytotoxic LH-RH analog AN-152 (AEZS-108) in pancreatic cancer models, have shown inhibitory effects on tumor growth. nih.gov Similarly, the inhibitory effect of a somatostatin (B550006) analog on experimental glioblastoma has been reported in the context of peptide receptor targeting. nih.gov These findings in the general context of GnRH analogs highlight the potential for targeting GnRH receptors in pancreatic and glioblastoma, which provides a rationale for investigating the effects of specific GnRH antagonists like this compound in these models, although direct data for this compound were not found in the provided snippets.

Modulation of Tumor-Associated Growth Factors and Receptors

GnRH analogs, including antagonists, have been investigated for their potential to modulate the expression of tumor-associated growth factors and their receptors, which play crucial roles in tumor growth, angiogenesis, and progression. nih.govguidetopharmacology.orgzhanggroup.orgcpu-bioinfor.org

Effects on Vascular Endothelial Growth Factor (VEGF) Expression

Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis. lgmpharma.comciteab.comwikipedia.org While the provided search results discuss the modulation of VEGF by GnRH analogs in general and in the context of relevant cancer models, direct evidence specifically detailing this compound's effect on VEGF expression in these models was not found. Studies on other LHRH analogs, such as goserelin (B1671991) in NMU-induced rat mammary carcinomas, have shown effects on VEGF expression, including a potential short-term stimulatory effect and a long-term inhibitory effect. wikipedia.orgwikipedia.org This suggests that GnRH modulation can influence angiogenic pathways, which could be a potential mechanism contributing to the antitumor effects of GnRH antagonists like this compound.

Research on GnRH Receptor Expression and Immunoreactivity in Tumor Tissues

This compound is characterized as a gonadotropin-releasing hormone (GnRH) receptor antagonist ncats.ioonelook.comwikipedia.org. Research into the preclinical antitumor activity of GnRH antagonists often involves investigating the presence and characteristics of GnRH receptors in various tumor tissues.

Studies have demonstrated the expression of GnRH and its corresponding receptor in a range of human malignant tumors, including those arising from the urogenital tract, such as malignancies of the endometrium, ovaries, bladder, and prostate mdpi.comfrontiersin.org. GnRH receptor expression has also been documented in breast cancer, as well as in non-reproductive malignancies like pancreatic cancer and glioblastoma mdpi.comfrontiersin.orgfrontiersin.org. The expression levels of GnRH receptors are reported to be increased in various tumoral tissues compared to normal tissues frontiersin.orgmdpi.com. For instance, GnRH-R is expressed in a significant percentage of cases across different cancer types, including prostate, human endometrial and ovarian, renal, breast, and pancreatic cancers frontiersin.org. High-affinity GnRH receptors, similar to those found in the pituitary, have been identified in specimens of ovarian and endometrial cancers and cell lines frontiersin.org.

Preclinical Pharmacokinetic and Formulation Research

Peptide Release Kinetics from Sustained-Release Formulations (e.g., Poly(D,L-lactide-co-glycolide) Microspheres)

Studies with other peptides encapsulated in PLGA microspheres have shown varying release profiles. For instance, the in vitro release of vapreotide (B1663551) pamoate from PLGA microspheres depended greatly on the type of release medium. unav.edu In phosphate-buffered saline (PBS) at pH 7.4, only a limited percentage of the peptide was released within a few days, while release was significantly faster in media containing proteins like bovine serum albumin (BSA) solution or serum. unav.edu This highlights the importance of the test medium in simulating in vivo release conditions. unav.edu

Factors Influencing Release Profile and Drug Solubilization in Preclinical Formulations

The release profile and solubilization of peptide drugs like Ramorelix from sustained-release formulations are influenced by several factors in the preclinical setting.

Impact of Test Medium Composition on Release Rates

The composition of the test medium used in in vitro release studies significantly impacts the observed release rates of peptides from microspheres. unav.edu Different media, such as PBS, BSA solutions, and serum, can lead to different release profiles. unav.edu For example, a somatostatin (B550006) analogue showed markedly different release rates in PBS compared to BSA solution and serum, with faster release observed in protein-containing media. unav.edu This is attributed, in part, to the higher solubility of the peptide in these media. unav.edu The choice of an appropriate in vitro release medium that simulates physiological conditions is crucial for predicting in vivo release behavior. unav.edu

Role of Proteins and Serum in Peptide Solubilization

Proteins and serum play a significant role in the solubilization of peptides in preclinical formulations. unav.edu The solubility of peptides can be substantially increased in the presence of proteins like BSA or in serum compared to simple buffer solutions. unav.edu This enhanced solubility in protein-containing media can lead to faster release rates from sustained-release formulations. unav.edu The binding of peptides to plasma proteins can also influence their in vivo pharmacokinetics and contribute to their prolonged presence in circulation. unav.edu

Strategies for Achieving Prolonged Duration of Action in Preclinical Contexts

Achieving a prolonged duration of action for peptide drugs like this compound in preclinical settings often involves the use of sustained-release delivery systems such as biodegradable microspheres or implants. nih.gov These formulations aim to provide a continuous release of the peptide over an extended period.

Comparison of Release Profiles with Other GnRH Modulators

Preclinical studies have compared the duration of action of this compound with other GnRH modulators, including both agonists and antagonists. This compound microparticles have been shown to have a shorter duration of action in suppressing gonadal function in rats compared to buserelin (B193263) microparticles. nih.gov While buserelin microparticles (3.6 mg peptide) maintained suppression for about 35 days, this compound microparticles (3.6 mg peptide) showed a duration of action of approximately 14 days. nih.gov This difference in duration is attributed to variations in the release profile of the microparticles and the specific activities of the incorporated peptides. nih.gov Other GnRH antagonists like degarelix (B1662521) have demonstrated a longer duration of action compared to earlier antagonists such as abarelix, ganirelix (B53836), and cetrorelix (B55110) in preclinical models. unige.ch The prolonged action of degarelix is associated with its continued presence in circulation, potentially due to sustained absorption from a subcutaneous depot formed by its tendency to gel. unige.chnih.gov

Physicochemical Properties Affecting Sustained Release from Formulations

Data Table Example (Illustrative based on search results for similar peptides):

| Formulation Type | Peptide Encapsulated | Release Medium | % Peptide Released (4 days) | Duration of Action (Preclinical Model) | Source |

| PLGA Microspheres | Vapreotide Pamoate | PBS (pH 7.4) | 33 ± 1% | Not specified | unav.edu |

| PLGA Microspheres | Vapreotide Pamoate | 1% BSA Solution | 53 ± 2% | Not specified | unav.edu |

| PLGA Microspheres | Vapreotide Pamoate | Serum | 61 ± 0.9% | Qualitatively good agreement with in vivo unav.edu | unav.edu |

| This compound Microparticles | This compound | Not specified | Not specified | ~14 days (rat, gonadal suppression) | nih.gov |

| Buserelin Microparticles | Buserelin | Not specified | Not specified | ~35 days (rat, gonadal suppression) | nih.gov |

| Degarelix (SC injection) | Degarelix | Not applicable | Not applicable | >40 days (rat/monkey, LH suppression) | unige.ch |

Detailed Research Findings (Synthesized from search results):

Advanced Mechanistic and Comparative Preclinical Research

Comparative Analysis with Other Peptidic GnRH Antagonists (e.g., Ganirelix (B53836), Abarelix, Cetrorelix)

Ramorelix is a peptidic GnRH antagonist, a class of compounds that directly block the GnRH receptor in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govdroracle.ai This mechanism differs from GnRH agonists, which initially stimulate the receptor before causing desensitization and suppression. nih.govdroracle.ai Other notable peptidic GnRH antagonists include Ganirelix, Abarelix, and Cetrorelix (B55110). mdpi.com These antagonists share the common mechanism of competitively binding to pituitary GnRH receptors, leading to rapid and sustained suppression of gonadotropin release. droracle.aioup.comunimi.it

Preclinical studies have compared the effects of this compound with other GnRH analogs. One study in rats compared this compound microparticles with buserelin (B193263) microparticles (a GnRH agonist) on dimethylbenz[]anthracene-induced mammary carcinoma. researchgate.net This study indicated that this compound microparticles had a shorter duration of action in suppressing gonadal function (about 14 days) compared to buserelin microparticles (about 35 days) when administered at the same peptide dose. researchgate.net This difference in duration was attributed to a different release profile of the microparticles and potentially different specific activities of the peptides. researchgate.net

Comparative characteristics of some peptidic GnRH antagonists based on available information are summarized below:

| Feature | This compound | Ganirelix | Abarelix | Cetrorelix |

| Mechanism of Action | GnRH Receptor Antagonist nih.gov | GnRH Receptor Antagonist wikipedia.orgmims.comwikipedia.org | GnRH Receptor Antagonist wikipedia.orgpharmakb.comzhanggroup.orgcpu-bioinfor.orguni.lu | GnRH Receptor Antagonist wikipedia.orgwikipedia.orgmims.comwikidata.orgguidetopharmacology.org |

| Chemical Nature | Synthetic Decapeptide uni.lu | Synthetic Decapeptide wikipedia.orgnih.gov | Synthetic Decapeptide pharmakb.com | Synthetic Decapeptide wikipedia.orgwikipedia.org |

| Effect on Gonadotropins | Suppresses LH and FSH release (inferred) | Rapid, profound, reversible suppression of LH and FSH secretion mims.comwikipedia.org | Effectively reduces both LH and FSH secretion mdpi.com | Rapidly suppressing the production and action of LH and FSH wikipedia.orgmims.com |

| Duration of Action | Shorter duration than buserelin microparticles in a rat study researchgate.net | <48 hours (single dose) mims.com | Not explicitly stated in search results, but formulations and administration routes differ mdpi.com | 24 hr (single dose); 62.8 hours (3 mg single dose); 20.6 hours (0.25 mg multiple doses) wikipedia.orgmims.com |

| Primary Use (Clinical Context from Search Results - Excluded from Article Body as per instructions) | Investigational/Preclinical researchgate.netidrblab.net | Assisted reproduction (inhibition of premature LH surges) mdpi.comunimi.itwikipedia.orgmims.comwikipedia.orgwikipedia.orgmims.comfrontiersin.orgnih.gov | Advanced symptomatic prostate cancer mdpi.comunimi.itwikipedia.orgpharmakb.com | Assisted reproduction (inhibition of premature LH surges), also in hormone-sensitive cancers and benign gynecological disorders mdpi.comunimi.itwikipedia.orgwikipedia.orgmims.comfrontiersin.orgnih.gov |

Investigations into Mast Cell Degranulation and Histamine (B1213489) Release in Preclinical Models (General Context of Early Antagonist Research)

Mast cells are immune cells that play a key role in allergic reactions, including anaphylaxis, by releasing inflammatory mediators like histamine upon activation. nanolive.comaaaai.org Mast cell degranulation and subsequent histamine release can be triggered by various stimuli, including allergens (IgE-dependent) and certain non-immunological agents or medications (IgE-independent). aaaai.org The latter is sometimes referred to as "secondary activation" or pseudoallergic reactions. aaaai.orgprovendis.info

Early research into peptidic GnRH antagonists encountered issues with mast cell activation and histamine release, contributing to immediate hypersensitivity reactions. unimi.itresearchgate.net This was a notable side effect associated with some of the earlier generation GnRH antagonists. unimi.itresearchgate.net For example, Abarelix was associated with reports of possible immediate-onset systemic allergic reactions, which restricted its marketing. unimi.it

While specific preclinical studies investigating this compound's propensity for inducing mast cell degranulation and histamine release were not found in the provided search results, the issue of mast cell activation was a general concern in the development of early peptidic GnRH antagonists. unimi.itresearchgate.net Newer generation antagonists, such as degarelix (B1662521), have been noted to have weaker histamine-releasing properties in in vitro rat mast cell studies compared to earlier compounds. researchgate.netresearchgate.net The Mas-related G-protein coupled receptor X2 (MRGPRX2) has been identified as a key receptor on mast cells that can be activated by various ligands, including certain peptides and drugs, leading to IgE-independent mast cell degranulation and pseudoallergic reactions. provendis.infokactusbio.com Antagonists targeting MRGPRX2 are being investigated to prevent mast cell degranulation. provendis.infokactusbio.comescientpharma.com

Preclinical models used to study mast cell degranulation and histamine release include isolated mast cells from rat peritoneal fluid, which can be stimulated by agents like compound 48/80. nih.govuj.edu.pl Studies have shown that various substances, including MRI contrast media, can induce mast cell degranulation in vitro in a concentration-dependent manner. uj.edu.pl

Receptor Conformation and Differential Intracellular Pathway Coupling Induced by Distinct GnRH Peptides

The GnRH receptor (GnRH-R) is a member of the G protein-coupled receptor (GPCR) superfamily, specifically the rhodopsin-like class A GPCRs. bioscientifica.comnih.govnih.gov Upon binding of a ligand (agonist or antagonist), GPCRs undergo conformational changes that can activate intracellular signaling pathways. nih.govnih.gov The human GnRH receptor has some unique features, including the lack of a cytoplasmic carboxy-terminal domain, which influences its internalization and desensitization. bioscientifica.comnih.gov

While the primary coupling of the GnRH receptor in the pituitary is typically via the Gαq protein, leading to the activation of the phosphatidylinositol-calcium second messenger system, evidence suggests that in peripheral tissues, GnRH receptors may primarily couple via the Gαi pathway. oup.comnih.govaacrjournals.org This differential coupling can lead to distinct cellular responses. aacrjournals.org

The concept of ligand-induced selective signaling, or "ligand-selective signaling," proposes that different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to preferential activation of specific intracellular signaling pathways. oup.comaacrjournals.org This means that GnRH agonists and antagonists, despite binding to the same receptor, might induce different receptor conformations that favor coupling to different G proteins (e.g., Gαq or Gαi) or activate different downstream signaling cascades. oup.comaacrjournals.org

Studies have demonstrated that GnRH analogs that act as classical antagonists in systems where the GnRH receptor primarily signals through Gαq can differ in their ability to activate Gαi-mediated signaling pathways. aacrjournals.org This suggests that specific molecular properties of GnRH peptide ligands can influence the receptor's ability to stabilize different G protein-coupling states. aacrjournals.org

While specific data on how this compound influences GnRH receptor conformation or its coupling to different intracellular pathways was not found in the provided search results, the general principles of GPCR activation and ligand-selective signaling apply to GnRH receptors and their interactions with various peptide ligands, including antagonists like this compound. Understanding the specific conformational changes induced by this compound and its downstream signaling preferences would require dedicated research in this area.

Future Directions and Emerging Research Avenues for Gnrh Antagonists

Design and Synthesis of Novel GnRH Antagonist Structures with Improved Preclinical Profiles

The design and synthesis of novel GnRH antagonist structures are continuously evolving to improve their pharmacokinetic and pharmacodynamic properties. Early peptide antagonists faced challenges such as low oral bioavailability and the necessity for parenteral administration. mdpi.commdpi.com Additionally, some early antagonists were associated with histamine (B1213489) release, leading to undesirable side effects. oup.comresearchgate.net

Recent efforts have focused on developing both improved peptide and non-peptide GnRH antagonists. Non-peptide antagonists aim to offer advantages like oral bioavailability. patsnap.com Structure-based drug design strategies are employed to create small molecule inhibitors that interact effectively with the GnRHR binding pocket. patsnap.com Preclinical evaluations of novel non-peptide compounds have shown promising results, including high affinity for the GnRHR and improved pharmacokinetic profiles compared to earlier generations. mdpi.com For instance, some novel non-peptide antagonists have demonstrated significant suppression of LH and testosterone (B1683101) levels in animal models at lower doses and with better bioavailability than previous compounds. mdpi.com

Peptide-based approaches also continue to advance through structural modifications to enhance receptor binding, increase resistance to degradation, and improve pharmacokinetic properties. researchgate.netmdpi.com The amino acid residues at specific positions within the decapeptide structure are crucial for receptor binding and activity, and modifications at these positions are key to developing more potent and stable antagonists. nih.gov

Targeted Drug Delivery Strategies Utilizing GnRH Analogs as Carriers in Preclinical Oncology

The overexpression of GnRHR in various tumor tissues, including those unrelated to the reproductive system, has opened up innovative avenues for targeted drug delivery in cancer therapy. patsnap.combioscientifica.comfrontiersin.org GnRH analogs, including antagonists, are being explored as carriers to selectively deliver cytotoxic agents or imaging probes to GnRHR-expressing cancer cells. patsnap.combioscientifica.comspandidos-publications.com This strategy aims to minimize systemic toxicity and improve therapeutic indices by concentrating the therapeutic payload at the tumor site. patsnap.combioscientifica.com

Preclinical studies have demonstrated the potential of conjugating anticancer drugs to GnRH analogs, showing enhanced uptake by GnRHR-positive cancer cell lines and reduced accumulation in normal tissues. mdpi.combioscientifica.com For example, conjugates of doxorubicin (B1662922) with GnRH analogs have shown success in targeted delivery to GnRHR-overexpressing breast, ovary, and endometrium cancer cell lines in vitro. bioscientifica.com Nanotechnology-based platforms utilizing GnRH analogs as targeting ligands are also being investigated to improve drug accumulation and treatment efficacy in preclinical models of ovarian, breast, and prostatic cancer. bioscientifica.comfrontiersin.org These targeted delivery systems have shown promising results in enhancing the selective internalization of drugs into cancer cells and increasing their accumulation at the tumor site in in vitro and in vivo experiments. frontiersin.org

Further Elucidation of Unresolved Mechanistic Paradoxes in Peripheral Tissue Activity

While the primary mechanism of GnRH antagonists involves blocking pituitary GnRHRs to suppress gonadotropin release, the role and mechanisms of GnRH and its receptor in peripheral tissues are complex and still under investigation. GnRHRs are expressed in various extra-pituitary tissues, including reproductive organs and potentially in the central nervous system. mdpi.comunimi.it

Research suggests that GnRH can act in a paracrine and autocrine fashion in peripheral tissues, influencing processes like cell proliferation and motility. mdpi.com Activation of GnRH receptors in peripheral tissues may involve different intracellular signaling pathways compared to the pituitary, potentially contributing to diverse functional effects. For instance, while pituitary GnRHR activation primarily couples to the Gαq/11 pathway, activation in some peripheral tissues may preferentially activate the Gαi pathway. The exact mechanisms underlying these differential signaling pathways and the full spectrum of GnRH antagonist activity in peripheral tissues, as well as potential unresolved mechanistic paradoxes, require further elucidation through ongoing research. nih.govimperial.ac.uk

Exploration of Ramorelix and Related Peptides in Diverse Preclinical Disease Models

This compound is a peptide GnRH antagonist that was in Phase 1 clinical studies for indications such as leiomyoma, neoplasms, and prostatic cancer. nih.gov Its structure is Ac-D-Nal1-D-Cpa2-D-Trp3-Ser4-Tyr5-D-Ser(Rha)6-Leu7-Arg8-Pro9-AzaGly10-NH2. unimi.it this compound is also known by synonyms such as Hoe 013 and Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2. nih.gov

While this compound itself was discontinued (B1498344) in Phase 1, the exploration of this compound and related peptides in diverse preclinical disease models remains an important area of research. nih.gov Studies involving this compound have contributed to the understanding of GnRH antagonists' effects in preclinical settings. For example, research has investigated the effects of this compound and the GnRH agonist buserelin (B193263) on dimethylbenzoanthracene-induced mammary carcinoma in studies using slow-release formulations. nih.gov Such preclinical studies in various disease models, including hormone-dependent cancers, contribute valuable data to the broader understanding of GnRH antagonist potential beyond their current approved indications. nih.gov The knowledge gained from studying compounds like this compound informs the design and evaluation of newer GnRH antagonists and targeted therapies.

Q & A

Q. How can researchers design reproducible experimental protocols to evaluate Ramorelix's pharmacokinetic parameters?

Methodological Answer:

- Step 1: Define key pharmacokinetic parameters (e.g., bioavailability, half-life) using validated assays such as LC-MS/MS for plasma concentration analysis.

- Step 2: Standardize experimental conditions (e.g., dosing regimens, animal models) to minimize variability. Use controlled solvent systems (e.g., saline for solubility) as outlined in chemical reporting guidelines .

- Step 3: Include internal controls (e.g., reference compounds) and triplicate measurements to ensure reliability.

- Data Presentation: Tabulate results with columns for parameter values, standard deviations, and statistical significance (e.g., p-values) across trials.

What frameworks are recommended for formulating hypothesis-driven research questions about this compound's mechanism of action?

Methodological Answer:

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure inquiries (e.g., "Does this compound [intervention] reduce hormone secretion [outcome] in murine models [population] compared to placebo [comparison]?").

- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess ethical compliance in animal studies through institutional review boards .

Q. How should researchers ensure methodological rigor in validating this compound's receptor-binding affinity?

Methodological Answer:

- Use radioligand binding assays with negative controls (e.g., unlabeled competitors) to confirm specificity.

- Follow standardized protocols for equilibrium dissociation constant (Kd) calculations, as per biochemical validation guidelines .

- Address outliers by repeating experiments under identical conditions and reporting confidence intervals.

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo efficacy data for this compound be systematically resolved?

Methodological Answer:

- Step 1: Identify the principal contradiction (e.g., discordance between cellular uptake efficiency and therapeutic outcomes) using qualitative iterative analysis .

- Step 2: Investigate confounding variables (e.g., bioavailability limitations, metabolic degradation) through parallel in vitro-in vivo correlation (IVIVC) studies.

- Step 3: Apply cross-model validation by testing hypotheses in complementary systems (e.g., 3D organoids vs. transgenic models) .

- Data Presentation: Create a comparison table with columns for assay type, observed efficacy, and hypothesized confounding factors.

Q. What strategies exist for integrating multi-omics data to elucidate this compound's polypharmacological effects?

Methodological Answer:

-

Step 1: Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (NMR) datasets to identify pathway-level interactions.

-

Step 2: Use systems biology tools (e.g., STRING for protein networks) to map off-target effects.

-

Step 3: Prioritize findings using Reaxys or Research Rabbit for literature mining and hypothesis generation .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21

-

Data Presentation: Visualize omics overlaps via Venn diagrams or heatmaps with significance thresholds.

Q. How can researchers address non-reproducible results in this compound's dose-response studies across laboratories?

Methodological Answer:

- Step 1: Audit experimental variables (e.g., cell passage number, solvent purity) using checklists from lab reporting standards .

- Step 2: Implement blind testing by sharing anonymized samples between labs to isolate protocol-specific biases.

- Step 3: Publish negative data and detailed protocols in open-access repositories to enhance transparency .

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing time-dependent effects of this compound in longitudinal studies?

Methodological Answer:

- Apply mixed-effects models to account for inter-subject variability and missing data.

- Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., hormone suppression duration).

- Validate assumptions (e.g., normality) with Shapiro-Wilk tests and report effect sizes (e.g., Cohen’s d) .

Q. How should researchers evaluate the clinical relevance of this compound's preclinical toxicity findings?

Methodological Answer:

- Conduct allometric scaling to extrapolate animal doses to human equivalents.

- Compare toxicity thresholds (e.g., NOAEL) against therapeutic indices using established safety margins.

- Reference ICH guidelines for translational validity assessments .

Ethical & Reporting Standards

Q. What ethical considerations are critical when publishing contradictory findings on this compound's efficacy?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.